7-(2-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-BROMOBENZOATE
Description
7-(2-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-BROMOBENZOATE: is an organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a chlorophenyl group, a benzoxathiol ring, and a bromobenzoate moiety
Properties
IUPAC Name |
[7-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10BrClO4S/c21-12-7-5-11(6-8-12)19(23)25-13-9-15(14-3-1-2-4-16(14)22)18-17(10-13)27-20(24)26-18/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXPOLPTGDQKAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)Br)SC(=O)O3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10BrClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-BROMOBENZOATE typically involves the benzoylation of 2-bromo phenol with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures (0°C) to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and bromine).
Oxidation and Reduction Reactions: The benzoxathiol ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The aromatic rings in the compound can undergo coupling reactions with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups on the benzoxathiol ring.
Scientific Research Applications
Biology and Medicine: Research has explored the compound’s potential as an antimicrobial agent due to its structural similarity to other bioactive molecules . It may also be investigated for its potential use in drug development.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials.
Mechanism of Action
The mechanism of action of 7-(2-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-BROMOBENZOATE involves its interaction with specific molecular targets. The compound’s benzoxathiol ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways and targets are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
- 7-(4-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-bromobenzoate
- 2-(2-chlorophenyl)-2-oxoethyl 4-bromobenzoate
Comparison: Compared to similar compounds, 7-(2-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-BROMOBENZOATE is unique due to the specific positioning of the chlorophenyl and bromobenzoate groups. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
